REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])(=[O:3])[CH3:2].Cl.N([O-])=O.[Na+].[N-:16]=[N+:17]=[N-].[Na+]>O.CCOCC.CCCCCC>[C:1]([C:4]1[CH:5]=[C:6]([N:7]=[N+:16]=[N-:17])[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.08 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.088 mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.088 mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 10.8g
|
Type
|
ADDITION
|
Details
|
There was then added a solution of 6.07g
|
Type
|
ADDITION
|
Details
|
there was then added 25 ml
|
Type
|
WAIT
|
Details
|
The reaction mixture was aged for 1/2 hour at room temperature
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
after which the aqueous and organic components were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous component extracted with 50 ml
|
Type
|
EXTRACTION
|
Details
|
The organic component and extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to 12.72g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |